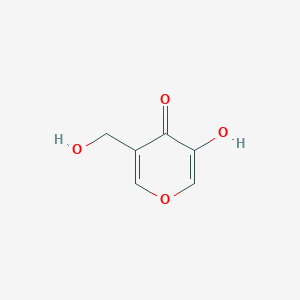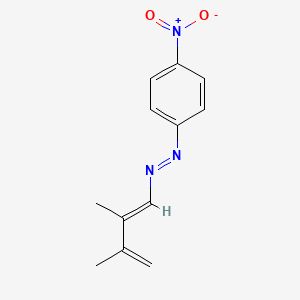
3-hydroxy-5-(hydroxymethyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-5-(hydroxymethyl)-4H-pyran-4-one is a chemical compound with a pyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-(hydroxymethyl)-4H-pyran-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of pyridoxal derivatives, which undergo specific reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques and equipment to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate the substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
3-hydroxy-5-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of important biomolecules.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridoxal: A related compound with similar structural features.
Pyridoxamine: Another derivative with comparable chemical properties.
Pyridoxal phosphate: The active form of vitamin B6, which shares some structural similarities.
Uniqueness
3-hydroxy-5-(hydroxymethyl)-4H-pyran-4-one is unique due to its specific functional groups and chemical reactivity.
Properties
CAS No. |
67485-70-5 |
|---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
3-hydroxy-5-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C6H6O4/c7-1-4-2-10-3-5(8)6(4)9/h2-3,7-8H,1H2 |
InChI Key |
NHBDGROGUJAWGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CO1)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)



![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)




![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)


![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)
